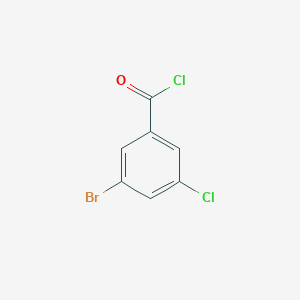

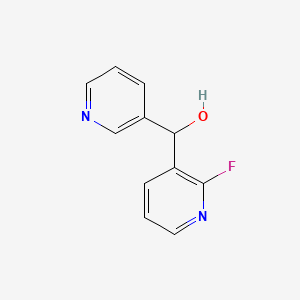

5-Bromo-2-(2-thienyl)-1,3-benzoxazole

Descripción general

Descripción

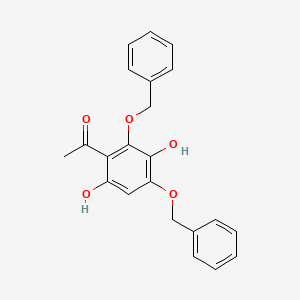

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral properties. These properties can give insights into how the compound behaves under different conditions.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole and its derivatives has been explored for various scientific applications, including antimicrobial activity. Researchers have synthesized a range of benzoxazole derivatives, investigating their antimicrobial properties against various bacterial strains. For instance, compounds with the benzoxazole moiety have been evaluated for their potential in inhibiting microbial growth, showcasing a broad spectrum of activity against tested microorganisms at minimal inhibitory concentration (MIC) values (Bhagyasree et al., 2013; Ertan-Bolelli et al., 2016). These studies highlight the compound's potential in contributing to the development of new antimicrobial agents.

Antitumor Activity

The antitumor activity of benzoxazole derivatives has also been investigated. The structural analogues of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole have shown potent inhibitory activity in vitro against various cancer cell lines. For example, a series of 2-(4-aminophenyl)benzothiazoles, related in structure to benzoxazoles, demonstrated significant antitumor activity, particularly against breast cancer cell lines (Shi et al., 1996). This suggests that modifications of the benzoxazole core could yield promising candidates for cancer therapy.

Fluorescent Probe Development

Additionally, benzoxazole derivatives have been explored for their application in fluorescent probe development. The unique photophysical properties of these compounds make them suitable for sensing applications. For instance, a study reported the synthesis of a fluorescent probe sensitive to amine compounds using a derivative of benzoxazole, which exhibited distinct fluorescent colors upon interaction with different analytes (Lee et al., 2004). This highlights the potential use of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole in designing fluorescent sensors for chemical and biological analysis.

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal procedures.

Direcciones Futuras

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.

I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!

Propiedades

IUPAC Name |

5-bromo-2-thiophen-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLQXVUCQBGVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650783 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-thienyl)-1,3-benzoxazole | |

CAS RN |

915923-09-0 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)